N,N'-bis[4-(dimethylamino)phenyl]ethanediamide
Description
N,N'-bis[4-(Dimethylamino)phenyl]ethanediamide is a symmetric diamide compound featuring two 4-(dimethylamino)phenyl groups attached to an ethanediamide backbone.
Key structural characteristics include:
- Central core: Ethanediamide (NH-C(=O)-C(=O)-NH).
- Substituents: Two 4-(dimethylamino)phenyl groups.
- Molecular formula: Likely C₁₈H₂₂N₄O₂ (inferred from analogs).
- Applications: Potential use in dyes, polymers, or metal-organic frameworks due to its π-conjugated system and chelating capability.
Properties
CAS No. |
21022-16-2 |
|---|---|
Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N,N'-bis[4-(dimethylamino)phenyl]oxamide |
InChI |
InChI=1S/C18H22N4O2/c1-21(2)15-9-5-13(6-10-15)19-17(23)18(24)20-14-7-11-16(12-8-14)22(3)4/h5-12H,1-4H3,(H,19,23)(H,20,24) |
InChI Key |
YNWBJNVGJRVUEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis[4-(dimethylamino)phenyl]ethanediamide can be synthesized through a multi-step process involving the reaction of N,N-dimethylaniline with phosgene in the presence of anhydrous zinc chloride or aluminum chloride as catalysts . The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N’-bis[4-(dimethylamino)phenyl]ethanediamide involves large-scale reactions using similar reagents and catalysts. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[4-(dimethylamino)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N,N’-bis[4-(dimethylamino)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties
Mechanism of Action
The mechanism by which N,N’-bis[4-(dimethylamino)phenyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino groups play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to fully elucidate the specific mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N,N'-bis[4-(dimethylamino)phenyl]ethanediamide with structurally or functionally related compounds:
Structural and Electronic Differences
Central Core Variation: Ethanediamide derivatives (e.g., this compound) exhibit strong hydrogen-bonding capability due to the -NH groups, whereas methane or benzophenone cores (e.g., Michler’s ketone) lack this feature . Methanethione derivatives (e.g., bis[4-(dimethylamino)phenyl]methanethione) introduce sulfur, enhancing UV absorption and redox activity compared to oxygenated analogs .
Substituent Effects: Dimethylamino (-N(CH₃)₂): Enhances electron-donating capacity and solubility in organic solvents. This group is critical in dyes (e.g., methylene blue derivatives) for stabilizing charge-transfer states . Hydroxyl (-OH): Increases polarity and hydrogen-bonding interactions, as seen in N,N'-bis(4-hydroxyphenyl)ethanediamide, making it suitable for crystal engineering . Amino (-NH₂): Provides chelation sites for metal ions, useful in coordination chemistry .
Research Findings and Challenges
- Stability Issues: Dimethylamino-substituted compounds may undergo oxidative degradation under acidic or high-temperature conditions, limiting their application scope .
- Toxicity: Triphenylmethane derivatives (e.g., Michler’s ketone) are suspected carcinogens, necessitating careful handling .
- Future Directions : Functionalizing the ethanediamide core with fluorophores or metal-binding groups could expand its utility in biosensing or catalysis .
Biological Activity
N,N'-bis[4-(dimethylamino)phenyl]ethanediamide, often referred to as a bis(dimethylamino) derivative, is a compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
This structure features two dimethylamino groups attached to aromatic rings, which are believed to play a crucial role in its biological activity. The presence of these groups enhances the compound's ability to interact with various biological targets.
Interaction with Molecular Targets : this compound is thought to exert its biological effects through interactions with specific enzymes and receptors. The dimethylamino groups facilitate binding to these targets, potentially modulating their activity and influencing various biochemical pathways. Detailed studies are necessary to fully elucidate the specific mechanisms involved.
Biochemical Pathways : Preliminary research indicates that this compound may influence pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive | Effective |
| Gram-negative | Effective |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the growth of cancer cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
- Case Study 1 : In vitro studies demonstrated that the compound reduced viability in breast cancer cell lines by inducing apoptosis. The IC50 values were determined, showing significant cytotoxicity at low concentrations.
- Case Study 2 : Another study focused on its effects on prostate cancer cells, where it was found to inhibit cell migration and invasion, suggesting potential applications in metastasis prevention.
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Antimicrobial Activity : A study reported that the compound exhibited an IC50 value of 25 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
- Cytotoxicity : In cancer research, this compound displayed cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cancer cell lines.
Q & A
Q. What are the common synthetic routes for N,N'-bis[4-(dimethylamino)phenyl]ethanediamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as coupling 4-(dimethylamino)aniline derivatives with ethanedioyl dichloride. Key steps include controlling stoichiometry, solvent selection (e.g., dry dichloromethane or THF), and maintaining low temperatures (0–5°C) to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for high purity. Reaction optimization may involve adjusting molar ratios of reactants and using catalysts like triethylamine to enhance yields .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the presence of dimethylamino groups and the ethanediamide backbone. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) .
Q. How does the electronic environment of the dimethylamino group influence the compound's stability?
The electron-donating dimethylamino groups enhance resonance stabilization of the aromatic rings, reducing susceptibility to electrophilic attack. However, under acidic conditions, protonation of the dimethylamino group can destabilize the molecule, leading to decomposition. Stability studies should include pH-dependent degradation assays and thermal gravimetric analysis (TGA) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound's electronic properties and reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations assess conformational flexibility, while solvation models (e.g., PCM) evaluate solvent effects on stability .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). A systematic approach includes:
Q. What strategies improve the compound's binding affinity to biological targets like kinases or GPCRs?
Structure-activity relationship (SAR) studies guided by X-ray crystallography or cryo-EM structures can identify key binding motifs. Modifications such as introducing fluorine substituents on the phenyl ring or altering the ethanediamide linker length may enhance hydrophobicity or hydrogen-bonding interactions. Free-energy perturbation (FEP) calculations help prioritize synthetic targets .
Q. How do solvent and temperature effects influence the compound's reaction pathways in cross-coupling reactions?
Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in nucleophilic substitutions, while elevated temperatures (80–120°C) accelerate amide bond formation. Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor intermediate formation. Contradictory data from different solvents may require Arrhenius analysis to elucidate activation energies .
Methodological Tables
Table 1: Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Solvent | Dry dichloromethane | 75–85 | ≥98 | |
| Catalyst | Triethylamine (1.2 equiv) | 82 | 97 | |
| Reaction Temperature | 0–5°C (step 1); 25°C (step 2) | 78 | 99 |
Table 2: Computational Models for Property Prediction
| Property | Method | Basis Set | Software | Reference |
|---|---|---|---|---|
| HOMO-LUMO Gap | DFT (B3LYP) | 6-31G* | Gaussian 16 | |
| Solvation Energy | Polarizable Continuum Model | SMD (Water) | ORCA |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
